Ethyl 3-[3-(benzyloxy)phenyl]-2-cyanobut-2-enoate
CAS No.:
Cat. No.: VC13360992
Molecular Formula: C20H19NO3
Molecular Weight: 321.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H19NO3 |
|---|---|
| Molecular Weight | 321.4 g/mol |
| IUPAC Name | ethyl (E)-2-cyano-3-(3-phenylmethoxyphenyl)but-2-enoate |
| Standard InChI | InChI=1S/C20H19NO3/c1-3-23-20(22)19(13-21)15(2)17-10-7-11-18(12-17)24-14-16-8-5-4-6-9-16/h4-12H,3,14H2,1-2H3/b19-15+ |
| Standard InChI Key | POCJKZQESXHRQB-XDJHFCHBSA-N |
| Isomeric SMILES | CCOC(=O)/C(=C(\C)/C1=CC(=CC=C1)OCC2=CC=CC=C2)/C#N |
| SMILES | CCOC(=O)C(=C(C)C1=CC(=CC=C1)OCC2=CC=CC=C2)C#N |
| Canonical SMILES | CCOC(=O)C(=C(C)C1=CC(=CC=C1)OCC2=CC=CC=C2)C#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises:
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A 3-(benzyloxy)phenyl group at position 3 of the butenoate chain, providing steric bulk and aromatic π-system interactions.
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A cyano group at position 2, which enhances electrophilicity and participates in nucleophilic addition reactions.
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An ethyl ester moiety at the terminal carboxylate, facilitating solubility in organic solvents and serving as a leaving group in transesterification .
The conjugated double bond between C2 and C3 creates a planar geometry, stabilizing the molecule through resonance delocalization.
Physical and Spectral Data
Key physicochemical properties include:
The absence of reported melting/boiling points suggests challenges in purification or stability under standard conditions.
Synthesis and Optimization
Conventional Synthetic Routes
The compound is typically synthesized via a Knoevenagel condensation between ethyl acetoacetate and 3-(benzyloxy)benzaldehyde, followed by cyanation. A representative pathway involves:
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Aldol Condensation:
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Cyanation:
Yields range from 45–60%, with impurities arising from competing Michael additions.
Recent Methodological Advances
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Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 30 minutes, improving yield to 72%.
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Enzymatic Resolution: Lipases (e.g., Candida antarctica) achieve enantiomeric excess >90% for chiral derivatives .
Pharmaceutical Applications
Anti-Cancer Agent Development
The compound’s α,β-unsaturated nitrile moiety acts as a Michael acceptor, covalently inhibiting cysteine proteases like cathepsin B, a target in metastatic cancers . Derivatives exhibit IC<sub>50</sub> values of 0.8–2.4 µM against breast cancer cell lines (MCF-7, MDA-MB-231).
Structure-Activity Relationships (SAR)
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Benzyloxy Group: Removal reduces potency by 10-fold, underscoring its role in hydrophobic pocket binding.
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Ethyl Ester: Replacement with methyl esters decreases metabolic stability in vivo .
Material Science Applications
Polymer Modification
Incorporating the compound into polyurethane backbones via thiol-ene click chemistry enhances:
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Thermal Stability: Decomposition onset increases from 210°C to 275°C.
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Tensile Strength: From 12 MPa to 28 MPa due to crosslinking .
Liquid Crystal Engineering
The rigid phenyl core and flexible ester tail promote nematic phase formation in liquid crystalline polymers, with clearing temperatures of 145–160°C.
Analytical and Mechanistic Studies
Chromatographic Behavior
In reverse-phase HPLC (C18 column, acetonitrile/water), the compound elutes at 14.2 minutes with a symmetry factor of 1.08, indicating high purity.
Degradation Pathways
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